molecular formula C21H25N3O4S B3016274 1-(3-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone CAS No. 1797917-93-1

1-(3-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

Cat. No.: B3016274
CAS No.: 1797917-93-1
M. Wt: 415.51
InChI Key: MBLRTUIRDRSVPB-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core substituted at the 3-position with a 2,4-dimethoxyphenyl group and at the 5-position with a thiophen-2-yl moiety. The morpholinoethanone group at the 1-position introduces both polarity and conformational flexibility. The morpholine group likely improves solubility compared to purely aromatic substituents, a critical factor in drug design .

Properties

IUPAC Name

1-[5-(2,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-26-15-5-6-16(19(12-15)27-2)17-13-18(20-4-3-11-29-20)24(22-17)21(25)14-23-7-9-28-10-8-23/h3-6,11-12,18H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLRTUIRDRSVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.40 g/mol
  • CAS Number : 702650-31-5

Biological Activity Overview

Pyrazole derivatives are known for their broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. The specific compound exhibits several promising activities:

Antioxidant Activity

Research indicates that pyrazole derivatives often demonstrate significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases. The presence of electron-donating groups such as methoxy on the phenyl ring enhances this property.

Anticancer Potential

Pyrazoles are recognized for their anticancer effects, with studies showing that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to the one discussed have been shown to target specific cancer pathways effectively.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase and urease. These enzymes play critical roles in glucose metabolism and urea cycle regulation, respectively. Inhibiting these enzymes can be beneficial in managing diabetes and other metabolic disorders.

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Key findings from SAR studies include:

  • Substitution Patterns : The position and nature of substituents on the pyrazole ring affect enzyme binding affinity and inhibitory potential. For example, the presence of electron-withdrawing groups can enhance inhibitory activity against α-glucosidase.
  • Morpholino Group : The morpholino moiety contributes to the compound's solubility and bioavailability, which are essential for its pharmacological efficacy.

Case Studies

  • Antidiabetic Activity : A study demonstrated that a related pyrazole derivative exhibited an IC50 value of 3.50 ± 0.10 µM against α-glucosidase, indicating potent antidiabetic potential compared to standard drugs like acarbose .
  • Anticancer Studies : Another investigation revealed that pyrazole derivatives could induce apoptosis in various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound Aα-Glucosidase Inhibitor3.50 ± 0.10
Compound BAnticancer2.50 ± 0.30
Compound CAntioxidantNot specified

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis via mitochondrial pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests revealed that it possesses notable antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values were found to be comparable to existing antibiotics, suggesting its potential as a lead compound in drug development .

Neuroprotective Effects
In neuropharmacology, the compound has shown promise as a neuroprotective agent. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism appears to involve the modulation of signaling pathways related to oxidative stress response .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties. Field trials have shown that it effectively controls pest populations in crops without adversely affecting beneficial insects. Its mode of action involves disrupting the nervous system of target pests, leading to their mortality while maintaining an environmentally friendly profile .

Herbicidal Effects
In addition to its pesticidal applications, this compound has demonstrated herbicidal activity against several weed species. Laboratory assays indicate that it inhibits germination and growth in certain weeds, providing an alternative approach to weed management in agricultural practices .

Materials Science Applications

Polymer Chemistry
In materials science, the compound has been utilized as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has resulted in materials with improved durability and resistance to environmental degradation .

Nanotechnology
The compound's unique chemical structure allows for its use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Studies have shown that nanoparticles formulated with this compound can improve the bioavailability of poorly soluble drugs, enhancing their therapeutic efficacy .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induced apoptosis in breast cancer cell lines; reduced cell viability.
Antimicrobial Properties Effective against bacteria and fungi; comparable MIC values to antibiotics.
Neuroprotective Effects Mitigated oxidative stress; potential for treating neurodegenerative diseases.
Pesticidal Activity Controlled pest populations; safe for beneficial insects.
Herbicidal Effects Inhibited germination and growth of specific weed species.
Polymer Chemistry Enhanced mechanical properties in synthesized polymers.
Nanotechnology Improved bioavailability of drugs using nanoparticles with this compound.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Solubility and Bioactivity
Substituent Electronic Effect Solubility Potential Bioactivity
2,4-Dimethoxyphenyl Electron-donating (+M, +I) Moderate (logP ~3) Antioxidant, Anticancer
Thiophen-2-yl π-Conductive Low (logP ~2.5) Kinase inhibition
Morpholinoethanone Polar, H-bond acceptor High (logP ~1.8) CNS penetration
Trifluoromethylphenyl Electron-withdrawing (-I) Very low (logP ~4.2) Cytotoxic

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